N-ethyl-3-nitropyridin-4-amine
Overview
Description
N-ethyl-3-nitropyridin-4-amine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of pyridine, characterized by the presence of an ethyl group attached to the nitrogen atom and a nitro group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-nitropyridin-4-amine typically involves the nitration of pyridine derivatives followed by the introduction of an ethyl group. One common method involves the reaction of 3-nitropyridine with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography to obtain this compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and solvents, with the reaction mixture being constantly stirred and maintained at the desired temperature. The product is then separated and purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-ethyl-3-aminopyridin-4-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-3-nitropyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-ethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular pathways involved are still under investigation, but it is believed to involve interactions with enzymes and receptors in the cell .
Comparison with Similar Compounds
Similar Compounds
3-nitropyridine: Lacks the ethyl group, making it less lipophilic and potentially less effective in penetrating cell membranes.
4-aminopyridine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-ethylpyridin-4-amine: Lacks the nitro group, leading to different chemical properties and applications
Uniqueness
N-ethyl-3-nitropyridin-4-amine is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-ethyl-3-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-9-6-3-4-8-5-7(6)10(11)12/h3-5H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSOTSMANIOZPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620382 | |
Record name | N-Ethyl-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562825-95-0 | |
Record name | N-Ethyl-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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